[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine
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Overview
Description
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor .
Preparation Methods
The synthesis of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine involves multiple steps. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, which is achieved by treating a formimidate derivative with hydrazine hydrate in ethanol . The resulting intermediate is then subjected to further reactions to introduce the 2,4-dimethylphenyl and cyclopentylamine groups. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of CDK2, making it a candidate for cancer research.
Medicine: Due to its CDK inhibitory activity, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine involves inhibition of CDK2. This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine include other pyrazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit CDK inhibitory activity and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C18H21N5 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N5/c1-12-7-8-16(13(2)9-12)23-18-15(10-21-23)17(19-11-20-18)22-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,19,20,22) |
InChI Key |
MNYPSQVHYZLGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCC4)C |
Origin of Product |
United States |
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